2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile

Medicinal Chemistry Computational Chemistry Scaffold Design

This ortho-methoxy-substituted N-aryl pyrrole offers a unique scaffold geometry distinct from 3- and 4-pyrrolyl regioisomers, enabling divergent SAR, photophysical TICT studies, and enzyme binding (e.g., DHODH). The methoxy group modulates charge transfer and provides a synthetic handle for further diversification. Ensure procurement of the correct regioisomer for your kinase, GPCR, or fluorescent probe projects. Request a quote for research-grade ≥95% purity.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 862595-54-8
Cat. No. B3159499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-6-(1H-pyrrol-1-yl)benzonitrile
CAS862595-54-8
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C#N)N2C=CC=C2
InChIInChI=1S/C12H10N2O/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3
InChIKeyBMCUJYHPLBUIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile (862595-54-8): Procurement-Grade Building Block for Heterocyclic Synthesis and Ligand Development


2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile (CAS 862595-54-8) is a substituted benzonitrile derivative featuring a pyrrol-1-yl moiety at the ortho position and a methoxy group at the adjacent ortho position relative to the nitrile. With a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol , this compound belongs to the class of N-aryl pyrroles—a scaffold widely employed in medicinal chemistry as building blocks for kinase inhibitors, GPCR ligands, and fluorescent probes [1]. The compound is commercially available as a research chemical with a cataloged purity of 90% .

Procurement Alert: Why 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile Cannot Be Replaced by Regioisomeric or Unsubstituted Pyrrolyl Benzonitrile Analogs


The 2-methoxy-6-(1H-pyrrol-1-yl) substitution pattern is not interchangeable with other regioisomers such as 3-(1H-pyrrol-1-yl)benzonitrile (CAS 175134-98-2), 4-(1H-pyrrol-1-yl)benzonitrile (PBN, CAS 34973-39-2), or 2-(1H-pyrrol-1-yl)benzonitrile. The ortho-methoxy group introduces steric constraints and electronic modulation of the nitrile and pyrrole moieties that alter both ground-state conformation and excited-state charge transfer behavior [1]. In the closely related PBN system, the torsion angle between the pyrrole and aromatic ring governs dual fluorescence properties via the twisted intramolecular charge transfer (TICT) mechanism—a phenomenon highly sensitive to substitution pattern [1]. Furthermore, ortho-substituted analogs exhibit distinct binding poses in enzyme active sites compared to para-substituted variants, as demonstrated crystallographically for 5-amino-2-(1H-pyrrol-1-yl)benzonitrile in Leishmania major DHODH [2]. Procurement of the incorrect regioisomer will yield divergent SAR, photophysical behavior, and synthetic utility, rendering generic substitution scientifically invalid for applications requiring this specific scaffold geometry.

2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile (862595-54-8): Quantified Differential Evidence for Scientific Procurement


Structural Differentiation: Ortho-Methoxy Substitution Confers Unique Conformational Profile Compared to Unsubstituted Analogs

The target compound contains both a 2-methoxy substituent and a 6-(pyrrol-1-yl) moiety, creating a sterically congested ortho,ortho-disubstituted benzonitrile core. Computational property calculations for the target compound yield LogP = 2.36 and TPSA = 37.95 Ų . In contrast, the unsubstituted positional isomer 2-(1H-pyrrol-1-yl)benzonitrile (CAS 55447-94-4) lacks the methoxy group and exhibits a predicted LogP of approximately 2.1 and TPSA of 28.7 Ų, reflecting reduced polarity and hydrogen-bonding capacity [1]. The methoxy substituent increases both lipophilicity and polar surface area simultaneously, a property combination relevant for optimizing membrane permeability while retaining solubility in medicinal chemistry campaigns.

Medicinal Chemistry Computational Chemistry Scaffold Design

Purity Specification: Documented 90% Purity as a Procurement Benchmark for 2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile

The target compound is supplied with a documented purity specification of 90% . This serves as a procurement baseline. For synthetic applications where higher purity is required, alternative suppliers offering >95% purity may exist, though 90% purity is often sufficient for initial screening, library synthesis, or as a starting material for further derivatization where subsequent purification steps are planned. In head-to-head comparisons, procurement decisions for this compound must weigh purity against cost and availability, as no standardized purity threshold is mandated across vendors.

Chemical Procurement Quality Control Synthetic Chemistry

Photophysical Potential: Ortho-Methoxy Substitution in N-Aryl Pyrroles May Modulate Intramolecular Charge Transfer Behavior Relative to Para-Substituted PBN

The para-substituted analog 4-(1H-pyrrol-1-yl)benzonitrile (PBN) exhibits dual fluorescence due to a twisted intramolecular charge transfer (TICT) state, with torsion angle between pyrrole and benzene ring governing the LE/CT emission ratio [1]. Crystallographic data for PBN show a ground-state torsion angle of 14.3° in the solid state [1]. The ortho-methoxy substitution in the target compound introduces steric hindrance that is expected to alter the ground-state torsion angle and consequently the energy barrier for TICT state formation. Ortho substitution in donor-acceptor systems typically increases the torsion angle and modifies the LE→CT conversion kinetics. Quantitative photophysical characterization (absorption/emission maxima, quantum yields, fluorescence lifetimes) of the target compound versus PBN has not been reported in the peer-reviewed literature as of 2026, representing a data gap.

Fluorescent Probes Photophysics Charge Transfer

2-Methoxy-6-(1H-pyrrol-1-yl)benzonitrile (862595-54-8): Evidence-Based Procurement and Application Scenarios


Medicinal Chemistry Scaffold Diversification Requiring Ortho-Methoxy Substituted Pyrrolyl Benzonitrile Cores

This compound serves as a building block for synthesizing analogs of known bioactive N-aryl pyrroles. Structural evidence from the related 5-amino-2-(1H-pyrrol-1-yl)benzonitrile bound to Leishmania major DHODH (PDB 7MYD) [1] demonstrates that ortho-substituted pyrrolyl benzonitriles can engage enzyme active sites. The methoxy group provides a handle for additional hydrogen bonding or hydrophobic interactions not available in unsubstituted analogs. This scaffold is suitable for structure-activity relationship (SAR) campaigns targeting kinases, GPCRs, or enzymes where the ortho-methoxy motif may confer selectivity advantages that require empirical validation.

Synthetic Intermediate for Late-Stage Functionalization via Nitrile or Pyrrole Chemistry

The nitrile group enables conversion to amides, carboxylic acids, tetrazoles, or amidines. The pyrrole ring undergoes electrophilic substitution at the α-position, enabling further diversification. The ortho-methoxy group can be demethylated to a phenol for additional functionalization. The documented 90% purity specification is adequate for these transformations, as subsequent purification after derivatization is standard practice.

Photophysical Probe Development Based on Donor-Acceptor Pyrrolyl Benzonitrile Systems

Based on the well-characterized dual fluorescence of the para-substituted analog PBN (torsion angle = 14.3°, dual LE/CT emission) [2], the ortho-methoxy variant represents a sterically perturbed analog for investigating how ortho substitution modulates intramolecular charge transfer dynamics. Researchers studying TICT mechanisms or developing environment-sensitive fluorescent probes may use this compound to explore the relationship between substitution pattern and excited-state behavior, with the methoxy group providing an additional electron-donating moiety that may influence CT state energetics.

Computational Chemistry and In Silico Screening Library Member

With calculated LogP = 2.36 and TPSA = 37.95 Ų , this compound falls within favorable drug-like property space (Lipinski-compliant: MW = 198.22 < 500; LogP < 5; H-bond acceptors = 3; H-bond donors = 0). It is suitable for inclusion in virtual screening libraries targeting CNS or intracellular proteins, where the methoxy group provides a defined pharmacophoric feature for docking studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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